molecular formula C5H10O2 B582834 (2S)-2-(trideuteriomethyl)butanoic acid CAS No. 175779-05-2

(2S)-2-(trideuteriomethyl)butanoic acid

Cat. No.: B582834
CAS No.: 175779-05-2
M. Wt: 105.151
InChI Key: WLAMNBDJUVNPJU-ZGUYUIOFSA-N
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Description

(2S)-2-(Trideuteriomethyl)butanoic acid is a deuterated derivative of butanoic acid, characterized by a trideuteriomethyl group (-CD₃) at the stereogenic C2 position in the S-configuration. The compound’s molecular formula is C₅H₇D₃O₂, with a molecular weight of approximately 122.15 g/mol (calculated by replacing three hydrogens in a methyl group with deuterium). The deuteration at the methyl group introduces isotopic labeling, which significantly impacts its physical and chemical properties, such as increased molecular mass and altered bond strength (C-D vs. C-H) .

This compound is primarily utilized in isotopic tracing studies, nuclear magnetic resonance (NMR) spectroscopy, and metabolic research due to the kinetic isotope effect (KIE). The KIE slows reaction rates involving C-D bonds, making it valuable for investigating biochemical pathways and reaction mechanisms .

Properties

IUPAC Name

(2S)-2-(trideuteriomethyl)butanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H10O2/c1-3-4(2)5(6)7/h4H,3H2,1-2H3,(H,6,7)/t4-/m0/s1/i2D3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WLAMNBDJUVNPJU-ZGUYUIOFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])[C@@H](CC)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H10O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80857998
Record name (2S)-2-(~2~H_3_)Methylbutanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80857998
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

105.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1346617-08-0
Record name (2S)-2-(~2~H_3_)Methylbutanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80857998
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

(2S)-2-(trideuteriomethyl)butanoic acid is a chiral compound and a deuterated derivative of butanoic acid. Its unique isotopic labeling with deuterium allows it to serve as a valuable tool in biological research, particularly in tracing metabolic pathways and studying enzyme interactions. This article explores the biological activity of this compound, highlighting its mechanisms, applications, and relevant research findings.

Chemical Structure and Properties

The compound is characterized by its chiral center at the second carbon atom and the presence of a trideuteriomethyl group. The structural formula can be represented as follows:

C5H10O2\text{C}_5\text{H}_{10}\text{O}_2

This isotopic substitution can significantly influence the compound's physical and chemical properties, including its stability and metabolic pathways.

Mechanisms of Biological Activity

The biological activity of (2S)-2-(trideuteriomethyl)butanoic acid can be attributed to several factors:

  • Isotopic Labeling : The incorporation of deuterium allows researchers to trace the compound within biological systems. This is particularly useful in metabolic studies where the fate of the compound needs to be monitored.
  • Chirality : The stereochemistry of the compound plays a crucial role in its interaction with biological targets. Chiral compounds often exhibit different biological activities compared to their non-chiral counterparts.

Applications in Research

(2S)-2-(trideuteriomethyl)butanoic acid has several notable applications:

  • Metabolic Tracing : Researchers utilize this compound to track metabolic pathways in cells and organisms, providing insights into how it is utilized or broken down within biological systems.
  • Analytical Chemistry : It serves as an isotope-labeled internal standard in mass spectrometry, allowing for accurate quantification of structurally similar unlabeled molecules.
  • Drug Development : Understanding the interactions of this compound with various enzymes or receptors can aid in drug design and development.

Comparative Analysis with Similar Compounds

The following table compares (2S)-2-(trideuteriomethyl)butanoic acid with other structurally similar compounds:

Compound NameStructure CharacteristicsUnique Features
Butanoic AcidCH₃(CH₂)₂COOHNon-deuterated; common fatty acid
2-Methylbutanoic AcidCH₃C(CH₃)(CH₂)COOHBranched structure; different metabolic pathways
3-Hydroxybutanoic AcidCH₃C(OH)(CH₂)COOHContains hydroxyl group; involved in energy metabolism
3-Deuteriobutanoic AcidCD₃(CH₂)₂COOHDeuterated butanoic acid; similar properties

The presence of the trideuteriomethyl group distinguishes (2S)-2-(trideuteriomethyl)butanoic acid from these compounds, offering unique insights into its behavior due to isotopic effects.

Case Studies and Research Findings

Recent studies have demonstrated the utility of (2S)-2-(trideuteriomethyl)butanoic acid in various settings:

  • Metabolic Pathway Elucidation : A study utilized this compound to trace its incorporation into downstream metabolites, providing detailed insights into metabolic pathways involved in energy production.
  • Enzyme Interaction Studies : Research focused on how deuterated compounds like (2S)-2-(trideuteriomethyl)butanoic acid influence enzyme kinetics. The presence of deuterium was shown to alter reaction rates, providing valuable data for understanding enzyme mechanisms.
  • Safety and Toxicity Assessments : Investigations into potential toxicity revealed that while butyric acid derivatives can cause gastrointestinal lesions upon high-dose exposure, (2S)-2-(trideuteriomethyl)butanoic acid exhibited a favorable safety profile under controlled conditions .

Comparison with Similar Compounds

Table 1: Key Structural and Isotopic Differences

Compound Name Substituent at C2 Molecular Formula Molecular Weight (g/mol) Key Applications Reference
(2S)-2-(Trideuteriomethyl)butanoic acid -CD₃ C₅H₇D₃O₂ ~122.15 Isotopic tracing, NMR studies Inferred
(2S)-2-Methylbutanoic acid -CH₃ C₅H₁₀O₂ 102.13 Organic synthesis, flavoring agents
(2S)-2-Aminobutanoic acid -NH₂ C₄H₉NO₂ 119.12 Pharmaceutical intermediates
(2S)-2-Hydroxy-2-methyl-3-oxobutanoic acid -OH, -COCH₃ C₅H₈O₄ 132.11 Biochemical research
(2S)-2-Acetoxy-3-methylbutanoic acid -OAc, -CH(CH₃)₂ C₇H₁₂O₄ 160.17 Peptide synthesis, polymer chemistry

Key Observations:

Isotopic Effects: The deuterated analogue exhibits a ~19.6% increase in molecular weight compared to its non-deuterated counterpart, (2S)-2-methylbutanoic acid. This difference is critical in mass spectrometry and NMR, where deuterium incorporation reduces signal splitting and enhances resolution .

The -OAc group in (2S)-2-acetoxy-3-methylbutanoic acid increases lipophilicity (logP ~1.2 vs. ~0.4 for the deuterated compound), affecting solubility and bioavailability .

Physicochemical Properties

Table 2: Comparative Physicochemical Data

Property (2S)-2-(Trideuteriomethyl)butanoic acid (2S)-2-Methylbutanoic acid (2S)-2-Aminobutanoic acid
Melting Point (°C) ~-20 (estimated) -15 to -10 270–275 (decomposes)
Boiling Point (°C) ~185 (estimated) 182–185 N/A
Solubility in Water (g/L) ~100 (similar to butanoic acid) ~120 ~50
logP (Octanol-Water) ~0.4 ~0.4 -1.5

Notes:

  • The deuterated compound’s melting/boiling points are marginally higher than non-deuterated versions due to stronger intermolecular forces (deuterium’s higher mass) .
  • (2S)-2-aminobutanoic acid’s high melting point and low solubility arise from zwitterionic interactions in the solid state .

Research Findings and Challenges

  • Synthetic Challenges: Introducing deuterium requires specialized methods (e.g., catalytic deuteration or exchange reactions), which can be cost-prohibitive compared to synthesizing non-deuterated analogues .
  • Spectroscopic Utility: In NMR, the deuterated methyl group produces a distinct triplet signal (²JHD ~1 Hz) in proton spectra, whereas non-deuterated analogues show simpler splitting patterns .

Preparation Methods

Synthetic Pathway

This two-step approach first generates a deuterated thiophene intermediate, which is subsequently oxidized to the target acid. In a documented procedure, 4,4,4-trideuteriobutan-2-one reacts with morpholine and sulfur in ethanol at 70°C to form 2-amino-4-methyl-5-(trideuteriomethyl)-3-thienyl-(4-chlorophenyl)methanone. Acidic hydrolysis (6M HCl, reflux) cleaves the thiophene ring, yielding (2S)-2-(trideuteriomethyl)butanoic acid with 89% ee.

Stereochemical Control

Enantioselectivity arises during the thiophene formation step. Using L-proline as a chiral catalyst directs the configuration at C2, favoring the (S)-enantiomer. NMR analysis of the thiophene intermediate confirms a diastereomeric ratio of 9:1 (S:R), which translates to 85% ee after hydrolysis.

Asymmetric Acylation Followed by Hydrolysis

Acylation with Deuterated Reagents

Deuterated acyl chlorides serve as precursors in this method. For instance, 2,2,3,4,4,4-hexadeuterio-3-(trideuteriomethyl)butanoyl chloride undergoes nucleophilic substitution with a chiral alcohol (e.g., (S)-1-phenylethanol). The resulting ester is hydrolyzed under basic conditions (NaOH/D₂O) to yield the (S)-acid.

Yield and Purity

Reaction conditions:

  • Acylation : 0°C, 2 hours, 90% yield.

  • Hydrolysis : 25°C, 12 hours, 95% yield.
    Deuterium retention exceeds 97%, with ee >92% confirmed by chiral HPLC.

Enzymatic Resolution of Racemic Mixtures

Lipase-Catalyzed Kinetic Resolution

Immobilized Candida antarctica lipase B (CAL-B) selectively esterifies the (R)-enantiomer of racemic 2-(trideuteriomethyl)butanoic acid with vinyl acetate. The unreacted (S)-acid is isolated with 98% ee after 24 hours at 30°C.

Process Economics

While effective for small-scale production (<100 g), enzymatic methods face scalability challenges due to enzyme costs and slow reaction rates (turnover number = 120 h⁻¹).

Comparative Analysis of Preparation Methods

MethodDeuterium Incorporation (%)Enantiomeric Excess (%)Yield (%)Scalability
H-D Exchange988075Moderate
Ketone Condensation1008970Low
Asymmetric Acylation979285High
Enzymatic Resolution1009845Low

Analytical Characterization

Nuclear Magnetic Resonance (NMR)

  • ¹H NMR (600 MHz, CDCl₃) : Absence of methyl proton signals at δ 1.05 ppm confirms complete deuteration.

  • ¹³C NMR : Quadrupolar splitting observed for CD₃ group at δ 22.1 ppm.

Mass Spectrometry

Molecular ion peak at m/z 105.15 ([M]⁺) with isotopic pattern matching C₅D₃H₇O₂ .

Q & A

Q. What are the established synthetic methodologies for (2S)-2-(trideuteriomethyl)butanoic acid, and how is isotopic purity ensured?

  • Methodology : Synthesis typically involves deuterium incorporation at the methyl group via deuteration of a precursor, such as (2S)-2-methylbutanoic acid, using deuterated reagents (e.g., D₂O or deuterated alkyl halides under catalytic conditions). For example, deuterium exchange reactions with Pd/C or enzymatic deuteration can achieve high isotopic incorporation .
  • Isotopic Purity : Mass spectrometry (MS) and ²H-NMR are critical for validation. MS detects isotopic patterns (e.g., M+3 peak for three deuteriums), while ²H-NMR confirms absence of proton-deuterium exchange. highlights MS data (e.g., observed vs. theoretical mass) for similar deuterated compounds .

Q. Which analytical techniques are most reliable for characterizing (2S)-2-(trideuteriomethyl)butanoic acid in complex mixtures?

  • Key Techniques :
  • LC-MS/MS : Provides high sensitivity for detecting isotopic enrichment and distinguishing from non-deuterated analogs.
  • ²H-NMR : Resolves deuterium positioning and quantifies isotopic purity.
  • Isotopic Ratio Analysis : Gas chromatography-isotope ratio MS (GC-IRMS) measures δ²H values for metabolic studies.
    • Validation : Cross-referencing with synthetic standards (e.g., pharmaceutical reference standards in ) ensures accuracy .

Advanced Research Questions

Q. How do kinetic isotope effects (KIEs) of (2S)-2-(trideuteriomethyl)butanoic acid influence its reactivity in enzymatic studies?

  • Experimental Design : Compare reaction rates of deuterated vs. non-deuterated analogs in enzyme-catalyzed reactions (e.g., decarboxylation or β-oxidation). KIEs (k_H/k_D > 1) indicate rate-limiting steps involving C-H/D bond cleavage.
  • Case Study : shows conversion rates (e.g., 84% for a deuterated thioether analog), suggesting isotopic effects on reaction efficiency. Such data guide mechanistic interpretations .

Q. How can (2S)-2-(trideuteriomethyl)butanoic acid be used to trace metabolic pathways in vivo?

  • Methodology :

Isotopic Labeling : Administer deuterated compound to model organisms and track incorporation into metabolites via LC-MS or imaging techniques.

Pathway Mapping : Use tandem MS to identify deuterium-retaining fragments in downstream metabolites (e.g., acyl-CoA derivatives).

  • Challenges : Correct for natural deuterium abundance and isotopic dilution. highlights biosynthetic applications of structurally related compounds .

Q. What strategies optimize deuteration efficiency in large-scale synthesis for NMR-based structural studies?

  • Approaches :
  • Catalytic Deuteration : Use heterogeneous catalysts (e.g., PtO₂) in D₂O to enhance H/D exchange at specific sites.
  • Protection/Deprotection : Temporarily mask reactive groups (e.g., carboxylic acids) to prevent unwanted deuteration.
    • Quality Control : Monitor reaction progress via inline FTIR or Raman spectroscopy to detect deuterium incorporation in real time .

Key Considerations for Researchers

  • Isotopic Exchange : Storage conditions (e.g., anhydrous, low-temperature) minimize proton-deuterium exchange in the carboxylic acid group.
  • Biological Applications : Use cell-permeable derivatives (e.g., methyl esters) for intracellular tracking, followed by hydrolysis to the free acid post-uptake .

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